molecular formula C24H21N3O B14519784 N-[2-([2,3'-Biquinolin]-2'-yl)cyclohexylidene]hydroxylamine CAS No. 62738-01-6

N-[2-([2,3'-Biquinolin]-2'-yl)cyclohexylidene]hydroxylamine

Cat. No.: B14519784
CAS No.: 62738-01-6
M. Wt: 367.4 g/mol
InChI Key: BZZBGPWKGBWNHC-UHFFFAOYSA-N
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Description

N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine is a chemical compound known for its unique structure and properties It features a biquinoline moiety attached to a cyclohexylidene group, with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine typically involves the formation of an oxime from a ketone or aldehyde precursor, followed by a Beckmann rearrangement. The oxime formation is achieved by reacting the ketone or aldehyde with hydroxylamine hydrochloride under acidic conditions. The resulting oxime is then subjected to the Beckmann rearrangement, which involves converting the oxime oxygen to a good leaving group, often using acetic anhydride or another activating agent, followed by heating to induce the rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of oxime formation and Beckmann rearrangement can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

Types of Reactions

N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The biquinoline moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor in organic synthesis.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The biquinoline moiety can coordinate with metal ions, while the hydroxylamine group can participate in redox reactions. These interactions can modulate biochemical pathways and enzyme activities, making the compound valuable in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine is unique due to its combination of the biquinoline moiety and the cyclohexylidene-hydroxylamine structure, which imparts distinct reactivity and coordination properties.

Properties

CAS No.

62738-01-6

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3-quinolin-2-ylquinolin-2-yl)cyclohexylidene]hydroxylamine

InChI

InChI=1S/C24H21N3O/c28-27-23-12-6-3-9-18(23)24-19(15-17-8-2-5-11-21(17)26-24)22-14-13-16-7-1-4-10-20(16)25-22/h1-2,4-5,7-8,10-11,13-15,18,28H,3,6,9,12H2

InChI Key

BZZBGPWKGBWNHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NO)C(C1)C2=NC3=CC=CC=C3C=C2C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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